N-cycloheptyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Description
Synthesis Analysis The synthesis of compounds related to “N-cycloheptyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide” often involves complex reactions, including condensation, cyclization, and specific reactions tailored to introduce or modify functional groups to achieve the desired structure. For instance, the synthesis of tricyclic pyrazoles, which share a structural resemblance, involves steps like chemical modification of a lead structure, showcasing the intricate process of synthesizing such compounds (Murineddu et al., 2005).
Molecular Structure Analysis Molecular structure analysis involves understanding the geometric arrangement of atoms within a compound. Compounds like N-cycloheptyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can be analyzed using techniques such as X-ray crystallography to confirm their structure, as seen in studies involving similar heterocycles, which reveal detailed insights into their crystalline structure and intermolecular interactions (Thimmegowda et al., 2009).
Chemical Reactions and Properties The chemical reactivity of such compounds can vary significantly based on their functional groups. For example, compounds structurally similar to N-cycloheptyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide have been shown to engage in reactions that demonstrate their potential as ligands for cannabinoid receptors, indicating diverse reactivity and binding capabilities (Lazzari et al., 2016).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline form, are crucial for the practical handling of chemical compounds. For example, the crystal structure studies provide insights into the compound's solid-state properties, enhancing our understanding of how these properties influence the compound's behavior in various conditions (Prasad et al., 2018).
Chemical Properties Analysis Chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, define how a compound can be further modified or its stability under different chemical environments. Studies often explore these aspects through synthetic routes and reactions that test the compound's stability and reactivity under varied conditions (Kelly et al., 2007).
properties
IUPAC Name |
N-cycloheptyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-17-11-9-15(10-12-17)20(25)23-13-5-6-16(14-23)19(24)22-18-7-3-1-2-4-8-18/h9-12,16,18H,1-8,13-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURHUWQQYXCXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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